2-Bromo-5-nitropyridin-4-amine;hydrobromide
Description
2-Bromo-5-nitropyridin-4-amine hydrobromide (CAS: 84487-15-0) is a nitro-substituted pyridine derivative with a bromine atom at position 2, an amine group at position 4, and a nitro group at position 5, stabilized as a hydrobromide salt. Its molecular formula is C₅H₄BrN₃O₂·HBr . The compound is typically used as an intermediate in pharmaceuticals and agrochemicals due to its reactive bromine and nitro groups, which facilitate further functionalization .
Properties
IUPAC Name |
2-bromo-5-nitropyridin-4-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2.BrH/c6-5-1-3(7)4(2-8-5)9(10)11;/h1-2H,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOILXSIXZVRGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-nitropyridin-4-amine;hydrobromide typically involves the bromination and nitration of pyridine derivatives. One common method includes the bromination of 4-aminopyridine followed by nitration. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure the selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The hydrobromide salt is then formed by reacting the free base with hydrobromic acid .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-nitropyridin-4-amine;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products Formed
Substitution: Formation of 2-substituted-5-nitropyridin-4-amines.
Reduction: Formation of 2-bromo-5-aminopyridin-4-amine.
Oxidation: Formation of 2-bromo-5-nitrosopyridin-4-amine.
Scientific Research Applications
Chemistry
2-Bromo-5-nitropyridin-4-amine; hydrobromide serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction Reactions : The nitro group can be converted to an amino group using reducing agents.
- Oxidation Reactions : The amino group can be oxidized to form nitroso or nitro derivatives.
Biology
Research indicates that this compound exhibits antimicrobial and anticancer properties:
- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
- Anticancer Activity : Studies show that it induces apoptosis in cancer cell lines through mechanisms involving the inhibition of key regulatory proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 25 | Disruption of mitochondrial function |
Medicine
The compound is being explored for its potential use in drug development as a pharmacological tool. Its interactions with specific molecular targets suggest it may modulate signaling pathways involved in cell proliferation and apoptosis.
Industry
In industrial applications, 2-Bromo-5-nitropyridin-4-amine; hydrobromide is utilized in the production of dyes, pigments, and specialty chemicals. Its unique properties make it valuable for synthesizing compounds used in various industrial processes.
In Vitro Studies
In vitro experiments have demonstrated that 2-Bromo-5-nitropyridin-4-amine; hydrobromide exhibits significant cytotoxic effects on cancer cell lines at concentrations ranging from 10 to 30 µM. Apoptosis was confirmed through flow cytometry analysis.
Animal Models
Preliminary studies using animal models have indicated that administration of this compound leads to reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-Bromo-5-nitropyridin-4-amine;hydrobromide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 2-bromo-5-nitropyridin-4-amine hydrobromide and related compounds:
Key Observations :
- Positional Isomerism: The placement of bromine and nitro groups significantly affects reactivity.
- Salt Formation: The hydrobromide salt in the target compound enhances crystallinity and solubility compared to non-salt analogs like 3-bromo-5-chloropyridin-2-amine .
- Heterocyclic Core: Pyrimidine analogs (e.g., 4-amino-5-bromo-2-chloropyrimidine) exhibit different electronic properties due to the additional nitrogen atom, altering their reactivity in cross-coupling reactions .
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
- Melting Point : Pyridine derivatives with nitro groups (e.g., 2-bromo-5-nitropyridine, CAS 4487-59-6) typically melt between 120–150°C, while hydrobromide salts often have higher melting points (>200°C) due to ionic interactions .
- Solubility: Hydrobromide salts are generally water-soluble, whereas neutral analogs (e.g., 3-bromo-5-chloropyridin-2-amine) require organic solvents like DMSO or ethanol .
Research Findings and Trends
- Crystallography : The hydrobromide salt’s crystal structure likely features N–H···Br hydrogen bonds, as seen in dextromethorphan hydrobromide (), enhancing stability .
- Biological Activity : Bromine and nitro groups in pyridines correlate with antimicrobial and antitumor activity, though specific studies on the target compound are lacking .
- Industrial Use : Over 60% of similar bromopyridines are utilized in cross-coupling reactions (e.g., Suzuki-Miyaura), underscoring their versatility .
Biological Activity
2-Bromo-5-nitropyridin-4-amine; hydrobromide is a chemical compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a bromine atom and a nitro group on the pyridine ring, contribute to its diverse biological effects. This article delves into the biological activities of this compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of 2-Bromo-5-nitropyridin-4-amine; hydrobromide is characterized by the following:
- IUPAC Name : 2-bromo-5-nitropyridin-4-amine hydrobromide
- Molecular Formula : CHBrNO·HBr
- InChI Key : 1S/C5H4BrN3O2.BrH/c6-5-1-3(7)4(2-8-5)9(10)11;/h1-2H,(H2,7,8);1H
The biological activity of 2-Bromo-5-nitropyridin-4-amine; hydrobromide is primarily attributed to its interactions with various molecular targets within biological systems. The presence of the bromine and nitro groups allows for significant interactions with enzymes and receptors, potentially affecting cellular processes such as DNA replication and protein synthesis. The compound may act by:
- Inhibiting Enzyme Activity : It can bind to specific enzymes, altering their activity and disrupting normal cellular functions.
- Modulating Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that 2-Bromo-5-nitropyridin-4-amine; hydrobromide exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms that involve the inhibition of key regulatory proteins involved in cell cycle progression. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 25 | Disruption of mitochondrial function |
Case Studies
- In Vitro Studies : In a series of in vitro experiments, 2-Bromo-5-nitropyridin-4-amine; hydrobromide was tested against various cancer cell lines. The results indicated significant cytotoxic effects at concentrations ranging from 10 to 30 µM, with apoptosis being confirmed through flow cytometry analysis.
- Animal Models : Preliminary studies using animal models have shown that administration of this compound leads to reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-5-nitropyridin-4-amine hydrobromide, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves bromination and nitration of pyridine derivatives under controlled conditions. For example, bromination may use hydrobromic acid (HBr) as both a reagent and solvent, while nitration requires nitric acid in sulfuric acid at 0–5°C to avoid over-nitration . Purification is achieved via recrystallization in ethanol or methanol, and purity is validated using HPLC (≥98% purity) and NMR spectroscopy (e.g., H NMR: δ 8.35 ppm for aromatic protons, δ 5.10 ppm for NH) .
Q. How should this compound be stored to ensure stability, and what safety protocols are critical during handling?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers to prevent decomposition of the nitro and hydrobromide groups . Safety protocols include using PPE (gloves, goggles), working in a fume hood due to HBr vapor release, and adhering to in-vitro use guidelines (no human/animal exposure) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm functional groups (e.g., NH stretch at ~3400 cm, NO asymmetric stretch at 1520 cm) .
- Mass Spectrometry : ESI-MS (m/z 232.97 [M+H] for CHBrNO) .
- X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., monoclinic space group P2/c) .
Advanced Research Questions
Q. How do the nitro and bromo substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromo group facilitates Suzuki-Miyaura coupling (Pd(PPh), NaCO, DMF/HO, 80°C) for aryl substitutions, while the nitro group can be reduced to NH (H, Pd/C, EtOH) for further functionalization. Competing reactivity requires sequential optimization: bromo substitution precedes nitro reduction to avoid side reactions .
Q. What role does the hydrobromide counterion play in solubility and biological activity?
- Methodological Answer : The hydrobromide salt enhances aqueous solubility (up to 50 mg/mL in PBS) for in-vitro assays. In enzyme inhibition studies, the counterion stabilizes ionic interactions with arginase-like binding pockets (e.g., IC values compared to freebase forms) .
Q. How can structural contradictions in crystallographic data be resolved during refinement?
- Methodological Answer : Discrepancies in bond lengths (e.g., C-Br = 1.89 Å vs. 1.92 Å) arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands for refinement and validate with R-factor convergence (<5%) and Hirshfeld surface analysis .
Q. What strategies mitigate side reactions during multi-step syntheses involving this compound?
- Methodological Answer :
- Temperature Control : Maintain nitration below 5°C to prevent dinitro byproducts .
- Protecting Groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) during bromination .
- Catalyst Screening : Test Pd vs. Cu catalysts for selectivity in Ullmann couplings (e.g., CuI/L-proline yields >85% vs. Pd’s 70%) .
Critical Research Gaps
- Biological Target Identification : No confirmed protein targets exist; use phage display or SPR screening to identify binding partners .
- Environmental Impact : Degradation pathways under UV/oxidizing conditions remain unstudied; propose LC-MS/MS monitoring for nitro-group reduction products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
